5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This particular compound features a cyclohexyl group and a 2-methylphenyl group attached to the oxadiazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. For instance, the reaction of cyclohexyl hydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
5-Cyclohexyl-3-(2-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.
Uniqueness
The uniqueness of 5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclohexyl and 2-methylphenyl groups may impart distinct properties compared to other oxadiazole derivatives, making it a valuable compound for further research and development.
Properties
CAS No. |
364741-65-1 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
5-cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H18N2O/c1-11-7-5-6-10-13(11)14-16-15(18-17-14)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
InChI Key |
WDPINVCMKXYEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCCCC3 |
Origin of Product |
United States |
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